(1S,2S)-2-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexanamine

Asymmetric catalysis Chiral ligand design Transfer hydrogenation

(1S,2S)-2-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexanamine (CAS 1207874-07-4) is a chiral cyclohexylamine derivative featuring a substituted pyrrole moiety. Its (1S,2S) configuration ensures high enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical intermediate applications.

Molecular Formula C12H20N2
Molecular Weight 192.30 g/mol
Cat. No. B12872316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-2-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexanamine
Molecular FormulaC12H20N2
Molecular Weight192.30 g/mol
Structural Identifiers
SMILESCC1=CC=C(N1C2CCCCC2N)C
InChIInChI=1S/C12H20N2/c1-9-7-8-10(2)14(9)12-6-4-3-5-11(12)13/h7-8,11-12H,3-6,13H2,1-2H3/t11-,12-/m0/s1
InChIKeyMVHWBCPGJWWEQG-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2S)-2-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexanamine: A Stereodefined Chiral Cyclohexylamine Building Block


(1S,2S)-2-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexanamine (CAS 1207874-07-4) is a chiral cyclohexylamine derivative featuring a substituted pyrrole moiety [1]. Its (1S,2S) configuration ensures high enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical intermediate applications [2]. The compound has the molecular formula C12H20N2 and a molecular weight of 192.30 g/mol . It is typically supplied at 98% purity and requires storage at 2–8°C .

Why Racemic or Alternative Cyclohexylamine-Pyrrole Hybrids Cannot Substitute (1S,2S)-2-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexanamine


Generic substitution fails because the (1S,2S) absolute configuration is critical for stereochemical induction in asymmetric synthesis. The (1R,2R) enantiomer (CAS 764650-90-0) yields opposite enantiomeric products when incorporated into chiral ligands [1]. Similarly, positional isomers such as 4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine place the amine and pyrrole groups in a 1,4-relationship, preventing bidentate metal coordination essential for catalytic applications . Racemic or non-stereodefined mixtures introduce uncontrolled stereochemical outcomes and are unsuitable for enantioselective methodologies.

Quantitative Differentiation Evidence for (1S,2S)-2-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexanamine vs. Closest Analogs


Stereochemical Differentiation: (1S,2S) vs. (1R,2R) Enantiomer in Asymmetric Transfer Hydrogenation

The (1R,2R) enantiomer has been directly employed to construct a chiral P,N-ligand for ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones, achieving up to 99% conversion and 60% enantiomeric excess (ee) under mild conditions (KOH, iPrOH, 30 °C) [1]. While no direct head-to-head data exists for the (1S,2S) enantiomer in an identical system, stereochemical principle dictates that the (1S,2S)-derived catalyst would produce the opposite enantiomer of the alcohol product. For researchers targeting a specific enantiomer (e.g., (S)- vs. (R)-secondary alcohol), the (1S,2S) compound is the mandatory precursor.

Asymmetric catalysis Chiral ligand design Transfer hydrogenation

Regiochemical Differentiation: 2-Pyrrolyl vs. 4-Pyrrolyl Substitution for Metal Chelation

The 2-substituted cyclohexylamine architecture enables vicinal amine and pyrrole nitrogen atoms to form a five-membered chelate ring with transition metals. This is critical for the performance of derived P,N-ligands in asymmetric catalysis [1]. The 4-positional isomer, 4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine, cannot form such a chelate. No catalytic data exists for the 4-isomer, confirming the structural necessity of the 2-substitution pattern.

Coordination chemistry Bidentate ligand Chiral scaffold

Enantiomeric Purity: (1S,2S) Compound vs. Racemic or Contaminated Samples

The (1S,2S) compound is commercially supplied with a certified purity of 98% by HPLC/GC . In contrast, racemic mixtures or material sourced from non-certified suppliers may contain varying proportions of the (1R,2R) enantiomer. Even 5% enantiomeric impurity can reduce the ee of the final catalytic product from 60% to 54% ee in a linear relationship. Procurement of the pure (1S,2S) enantiomer with documented enantiomeric excess is essential for reproducible asymmetric synthesis.

Enantiomeric excess Chiral purity Quality control

Derivatization Utility: Building Block for Bioactive Urea Compounds

The (1S,2S) scaffold is documented as a substructure in PubChem CID 24859434, a urea derivative (2S)-2-[[(1S,2S)-2-(2,5-dimethylpyrrol-1-yl)cyclohexyl]carbamoylamino]-N,N-diethyl-3,3-dimethylbutanamide [1]. This demonstrates the compound's amine functionality is amenable to carbamoylation and further derivatization. In contrast, the non-aminated analog 1-cyclohexyl-2,5-dimethyl-1H-pyrrole (CAS 24836-02-0) lacks this reactive handle entirely.

Medicinal chemistry Urea derivatives Building block

Storage Stability: Refrigerated Requirement vs. Ambient-Stable Analogs

Multiple vendor specifications indicate a storage temperature of 2–8°C for the (1S,2S) compound [1]. In contrast, simpler N-substituted 2,5-dimethylpyrroles (e.g., 1-cyclohexyl-2,5-dimethyl-1H-pyrrole) are typically bench-stable at ambient temperature. The refrigerated requirement suggests the primary amine group contributes to thermal sensitivity, potentially through oxidation or pyrrole ring reactivity. Long-term storage at room temperature may lead to degradation; users must factor cold-chain logistics into procurement planning.

Compound stability Storage conditions Procurement logistics

Cross-Study Comparable: 2,5-Dimethylpyrrole-Decorated Diamine Ligands in Asymmetric Grignard Synthesis

A related 2,5-dimethylpyrrole-decorated cyclohexyldiaminophenolic ligand achieved a one-step asymmetric Grignard synthesis of gossonorol with 93% ee, outperforming other N-substituents in the ligand series [1]. Although this is not the exact (1S,2S) mono-amine compound, it demonstrates the value of the 2,5-dimethylpyrrole group on a cyclohexyl scaffold for achieving high enantioselectivity. The (1S,2S) compound could serve as a precursor to analogous diamino or amino-phenolic ligands where the (1S,2S) stereochemistry is required.

Asymmetric Grignard Tertiary alcohol Ligand design

Highest-Value Application Scenarios for (1S,2S)-2-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexanamine


Precursor for Chiral P,N-Ligands in Asymmetric Transfer Hydrogenation

The (1S,2S) compound serves as the chiral diamine component for synthesizing P,N-bidentate ligands via Schiff-base condensation with o-(diphenylphosphino)benzaldehyde. The resulting Ru(II) complex can catalyze ATH of ketones to yield chiral secondary alcohols. Selection of the (1S,2S) enantiomer dictates the product alcohol's absolute configuration, as demonstrated with the (1R,2R) counterpart achieving 99% conversion and 60% ee [1].

Stereospecific Building Block for Medicinal Chemistry Urea Derivatives

The free primary amine enables carbamoylation to form urea linkages, as exemplified by PubChem CID 24859434. The (1S,2S) stereochemistry is preserved through derivatization, ensuring defined 3D geometry in drug candidates targeting chiral biological receptors [2].

Chiral Scaffold for 2,5-Dimethylpyrrole-Decorated Diaminophenolic Ligands

Building on the success of related 2,5-dimethylpyrrole-decorated ligands achieving 93% ee in asymmetric Grignard additions, the (1S,2S) compound can be elaborated to novel ligands for enantioselective C–C bond formation. The (1S,2S) stereochemistry provides the matched configuration for specific substrate enantiomers [3].

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